16-Hydroxy Capsaicin-d3

LC-MS/MS Isotope Dilution Analytical Chemistry

Accurate LC-MS/MS quantification of the primary capsaicin metabolite 16-hydroxycapsaicin is critically dependent on an exact isotopic internal standard to correct matrix effects and ionization variability. Using non-deuterated analogs or mismatched isotopologues introduces quantitative bias exceeding 30%. • Trideuteriomethoxy labeling (-OCD₃) provides +3 Da mass shift, ensuring co-elution and identical ionization with the native analyte. • Enables regulatory-compliant ADME studies, forensic confirmation of pepper spray exposure, and trace-level residue analysis in food/environmental matrices. • High isotopic purity eliminates cross-talk; validated for sub-ng/mL detection in plasma, urine, tissue homogenates, and wastewater.

Molecular Formula C18H27NO4
Molecular Weight 324.4 g/mol
Cat. No. B12421780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Hydroxy Capsaicin-d3
Molecular FormulaC18H27NO4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3
InChIKeyOGBQQOBPAFILCJ-WQEAERHDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Hydroxy Capsaicin-d3 Deuterated Internal Standard


16-Hydroxy Capsaicin-d3 (CAS: 1346606-77-6) is a stable isotope-labeled (deuterated) analogue of 16-hydroxycapsaicin, the primary hepatic Phase I metabolite of capsaicin [1]. With a molecular formula of C₁₈H₂₄D₃NO₄ and a molecular weight of 324.43 g/mol, the compound features a trideuteriomethoxy group (-OCD₃) at the vanillyl moiety, providing a +3 Da mass shift relative to the unlabeled 16-hydroxycapsaicin (MW 321.41) . This deuterated internal standard is specifically intended for the accurate quantification of 16-hydroxycapsaicin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Workflow
Isotope dilution LC-MS/MS quantification in biological matrices
Target Analyte
16-Hydroxycapsaicin, the primary hepatic capsaicin metabolite
ISTD Requirement
Exact isotopic match for co-elution and matrix-effect correction

Why 16-Hydroxy Capsaicin-d3 Cannot Be Substituted


In quantitative LC-MS/MS workflows, the analytical precision, accuracy, and reliability of 16-hydroxycapsaicin measurements in biological samples are critically dependent on the use of an exact isotopic match as the internal standard [1]. Substituting 16-Hydroxy Capsaicin-d3 with unlabeled 16-hydroxycapsaicin introduces uncorrectable variability from differential extraction recovery, ionization efficiency, and matrix effects, leading to quantitative bias that can exceed 30% [2]. Similarly, substituting with other deuterated capsaicinoids—such as Capsaicin-d3 (labeled on the parent compound) or Dihydrocapsaicin-d3—fails to correct for analyte-specific metabolic conversion or chromatographic behavior, as these compounds differ fundamentally in chemical structure and retention time [3]. The precise trideuteriomethoxy labeling of 16-Hydroxy Capsaicin-d3 ensures co-elution and identical ionization behavior with the target analyte, a prerequisite for accurate quantification in complex biological matrices [4].

Unlabeled 16-hydroxycapsaicin
Zero mass shift prevents internal standardization; extraction and matrix-effect variability may compromise accuracy.
Capsaicin-d3 (parent ISTD)
Distinct retention and target analyte mismatch; may not correct for metabolite-specific recovery or matrix effects.
Structural capsaicinoid analogs
Different chemical structures shift chromatographic behavior; co-elution with 16-hydroxycapsaicin is not assured.

16-Hydroxy Capsaicin-d3 vs. Alternative Internal Standards


Mass Shift Advantage in MS Quantification

16-Hydroxy Capsaicin-d3 provides a mass shift of +3 Da relative to unlabeled 16-hydroxycapsaicin, enabling complete baseline separation in MS/MS detection channels and eliminating cross-talk between analyte and internal standard . In contrast, unlabeled 16-hydroxycapsaicin yields a mass difference of 0 Da, precluding its use as an internal standard in isotope dilution mass spectrometry .

Mass Shift (ΔMW)
Head-to-head
+3 Da vs. 0 Da for unlabeled 16-hydroxycapsaicin
Ensures baseline separation in MS/MS detection
Minimum +3 Da avoids isotopic overlap with natural ¹³C₂ peak
LC-MS/MS Isotope Dilution Analytical Chemistry

Targeted Metabolite Quantification Specificity

16-Hydroxy Capsaicin-d3 is specifically designed to quantify 16-hydroxycapsaicin, the primary hepatic metabolite of capsaicin identified as one of three major Phase I metabolites in human, rat, and dog liver microsomes [1]. Using Capsaicin-d3 as an internal standard would introduce a quantification error for the metabolite due to differences in retention time (RT) and matrix effect susceptibility—the two compounds exhibit distinct chromatographic behavior .

Metabolite Specificity
Class-level inference
Quantifies 16-hydroxycapsaicin (major hepatic metabolite); Capsaicin-d3 targets parent capsaicin
Supports metabolite-specific quantification
Distinct RT and matrix effect profiles require exact isotopic match
Metabolite Quantification Drug Metabolism Pharmacokinetics

Isotopic Purity and Stability

16-Hydroxy Capsaicin-d3 is supplied with a certified isotopic purity of ≥98%, ensuring minimal unlabeled carryover that could compromise quantification accuracy . The deuterium label is stable under standard analytical and storage conditions (2-8°C refrigeration), preventing deuterium-hydrogen exchange that could lead to inaccurate concentration determinations [1].

Isotopic Purity
Supporting evidence
≥98% isotopic purity; stable at 2–8°C
Supports method accuracy and precision
Low unlabeled carryover minimizes systematic error
Stable Isotope Labeling Quality Control Analytical Validation

Applications of 16-Hydroxy Capsaicin-d3


Capsaicin Metabolism Bioanalysis

16-Hydroxy Capsaicin-d3 serves as the essential internal standard for quantifying 16-hydroxycapsaicin in plasma, urine, and tissue homogenates during ADME (absorption, distribution, metabolism, excretion) studies of capsaicin-based therapeutics [1]. It corrects for matrix effects in hepatic microsome and S9 fraction incubations, ensuring accurate determination of metabolite formation rates and enzyme kinetics for CYP450 isoforms [2].

Capsaicinoid Profiling Method in Food

In the development of regulatory-compliant LC-MS/MS methods for capsaicinoid residues in food matrices, 16-Hydroxy Capsaicin-d3 is used to validate extraction efficiency, matrix effect correction, and inter-day precision [3]. The deuterated internal standard enables reliable quantification of 16-hydroxycapsaicin at trace levels (sub-ng/mL) in complex samples such as vegetable oils, processed foods, and dietary supplements .

Capsaicin Exposure Confirmation in Forensics

For forensic investigations of capsaicinoid exposure or pepper spray intoxication, 16-Hydroxy Capsaicin-d3 provides definitive quantification of the 16-hydroxycapsaicin metabolite in biological specimens, serving as a confirmatory biomarker that distinguishes acute exposure from dietary background [4]. The high isotopic purity and stable labeling ensure results meet evidentiary standards for forensic reporting.

Environmental Capsaicinoid Metabolite Detection

In environmental fate studies and occupational exposure assessments, 16-Hydroxy Capsaicin-d3 enables accurate quantification of 16-hydroxycapsaicin in wastewater effluents, surface water, and air particulate extracts using LC-MS/MS . The use of a deuterated internal standard compensates for ion suppression caused by environmental matrix interferences, ensuring data reliability for regulatory reporting.

Application
Selection Property
Validation Focus
Capsaicin metabolism bioanalysis
Co-eluting ISTD for isotope dilution LC-MS/MS
Matrix-effect correction and metabolite recovery in hepatic microsome/S9 fractions
Capsaicinoid residue analysis in food
Matrix-effect compensation and extraction validation
Trace-level quantification (sub‑ng/mL) in complex food matrices
Exposure confirmation research
High isotopic purity and stable labeling
Definitive quantification in biological specimens for research confirmation
Environmental fate and exposure research
Ion suppression compensation with deuterated ISTD
Reliable quantification in wastewater, surface water, and air extracts

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